REACTION_CXSMILES
|
[P:1]([O-:6])([O-:5])[O:2]CC.[Na].S(C1C=CC(C)=CC=1)(O[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=O)=O>O1CCCC1>[CH2:27]([P:1](=[O:2])([OH:5])[OH:6])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |^1:6|
|
Name
|
ethyl phosphite
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
P(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
514 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCCCCCC)C1=CC=C(C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for ten hours
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water, which
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
CUSTOM
|
Details
|
From the extract was removed the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
WASH
|
Details
|
Fractions eluted with chloroform
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
To the residue was added concentrated hydrochloric acid (3 ml), which
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)P(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |